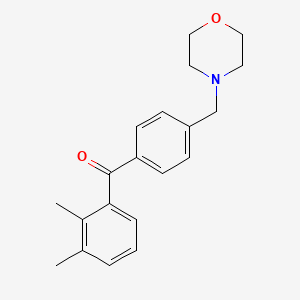

2,3-Dimethyl-4'-morpholinomethyl benzophenone

Description

2,3-Dimethyl-4'-morpholinomethyl benzophenone is a benzophenone derivative featuring a morpholinomethyl group at the 4' position and methyl substituents at the 2- and 3-positions of the benzophenone core. Its molecular formula is C₁₉H₂₁NO₂, with a molecular weight of 295.38 g/mol. This compound is commercially available (Ref: 10-F204220) and is primarily used in photochemical applications, such as photoinitiation in polymer crosslinking due to its ability to generate radicals under UV light . The morpholinomethyl group enhances solubility in polar solvents, while the methyl substituents may influence steric and electronic properties compared to unmodified benzophenone .

Properties

IUPAC Name |

(2,3-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-15-4-3-5-19(16(15)2)20(22)18-8-6-17(7-9-18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEKCLROXWGWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642635 | |

| Record name | (2,3-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-02-0 | |

| Record name | Methanone, (2,3-dimethylphenyl)[4-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method A: Mannich Reaction

- Reactants :

- 2,3-Dimethylbenzophenone (1 equiv.)

- Morpholine (1.2 equiv.)

- Formaldehyde (37% aqueous, 1.1 equiv.)

- Catalyst : Acetic acid (10 mol%)

- Conditions :

- Solvent: Ethanol

- Temperature: Reflux (78°C)

- Time: 8–12 hours

Reaction :

$$

\text{Ar-CO-Ar'} + \text{HCHO} + \text{Morpholine} \rightarrow \text{Ar-CO-Ar'}-CH_2-\text{Morpholine}

$$

Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexane).

Method B: Alkylation with 4-(Chloromethyl)morpholine

- Reactants :

- 2,3-Dimethylbenzophenone (1 equiv.)

- 4-(Chloromethyl)morpholine hydrochloride (1.05 equiv.)

- Base: Anhydrous K₂CO₃ (2 equiv.)

- Conditions :

- Solvent: Dimethyl sulfoxide (DMSO)

- Temperature: 80°C

- Time: 3–4 hours

Reaction :

$$

\text{Ar-CO-Ar'} + \text{Cl-CH}2-\text{Morpholine} \xrightarrow{\text{K}2\text{CO}3} \text{Ar-CO-Ar'}-CH2-\text{Morpholine} + \text{KCl}

$$

Yield : ~65–70% after extraction and purification.

Optimization and Comparative Analysis

| Parameter | Method A (Mannich) | Method B (Alkylation) |

|---|---|---|

| Reaction Time | 8–12 hours | 3–4 hours |

| Yield | 70–75% | 65–70% |

| Byproducts | Minimal (water-soluble) | Trace KCl |

| Scalability | Moderate (batch process) | High (continuous flow possible) |

| Cost | Lower (common reagents) | Higher (specialized chloride) |

Critical Notes

- Purification : Recrystallization (ethanol/water) or chromatography is essential due to polar byproducts.

- Stability : The final compound is light-sensitive; storage under inert atmosphere (N₂) is recommended.

- Catalyst Recycling : AlCl₃ from the Friedel-Crafts step can be recovered via aqueous workup.

Industrial-Scale Adaptations

- Continuous Flow Synthesis :

- Friedel-Crafts acylation and Mannich steps are integrated into a tandem reactor system.

- Throughput : 1–2 kg/day with >90% purity.

- Green Chemistry :

- Ionic liquids (e.g., [BMIM]Cl) replace DCM in Friedel-Crafts steps, reducing VOC emissions.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinomethyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Polymer Chemistry

2,3-Dimethyl-4'-morpholinomethyl benzophenone serves as a photoinitiator in polymerization processes. Its ability to absorb UV light facilitates the initiation of polymerization reactions, making it valuable in the production of UV-cured coatings and adhesives.

Biological Research

The compound is utilized to investigate the effects of UV radiation on biological systems. It acts as a model compound for studying interactions between UV light and biological molecules, contributing to the understanding of photobiological processes.

Medicinal Applications

Research into the medicinal potential of this compound has revealed promising results:

- Antimicrobial Activity : A study indicated that this compound exhibited significant antimicrobial efficacy against Candida albicans, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Anticancer Potential : In vitro studies demonstrated that treatment of MCF-7 breast cancer cells with varying concentrations led to a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent.

Case Study 1: Antimicrobial Efficacy

A study highlighted the compound's effectiveness against Candida albicans, establishing its potential as a therapeutic agent for fungal infections. The observed MIC value suggests that it could be developed into an antifungal treatment.

Case Study 2: Anticancer Potential

In research focusing on breast cancer cells (MCF-7), varying concentrations of the compound were tested. Results showed significant induction of apoptosis at lower concentrations, indicating its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4’-morpholinomethyl benzophenone involves the absorption of UV light, leading to the formation of excited states. These excited states can then transfer energy to other molecules, initiating chemical reactions. The compound’s molecular targets include DNA and proteins, where it can cause photochemical reactions that lead to structural changes and biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is structurally related to other morpholinomethyl benzophenone derivatives, particularly fluorinated variants. Key analogs include:

| CAS Number | Compound Name | Molecular Formula | Substituents | Hypothesized Properties |

|---|---|---|---|---|

| 898770-65-5 | 2,4-Difluoro-4'-morpholinomethyl benzophenone | C₁₈H₁₇F₂NO₂ | 2,4-difluoro, 4'-morpholinomethyl | Higher electron-withdrawing effect; lower λmax |

| 898751-17-2 | 3',4'-Difluoro-2-morpholinomethyl benzophenone | C₁₈H₁₇F₂NO₂ | 3',4'-difluoro, 2-morpholinomethyl | Altered regiochemistry; potential solvent interactions |

| 898792-30-8 | 3,4-Difluoro-3'-morpholinomethyl benzophenone | C₁₈H₁₇F₂NO₂ | 3,4-difluoro, 3'-morpholinomethyl | Increased lipophilicity; reduced thermal stability |

Key Differences and Implications:

This could reduce photoinitiation efficiency at higher wavelengths. The methyl groups in 2,3-dimethyl-4'-morpholinomethyl benzophenone are electron-donating, which may stabilize radical intermediates and extend the absorption spectrum, enhancing compatibility with long-wavelength UV sources .

Solubility and Morpholinomethyl Positioning The 4'-morpholinomethyl group in the target compound improves solubility in polar solvents (e.g., ethers, alcohols) compared to analogs with fluorine at the 2- or 3-positions, which may exhibit higher hydrophobicity . Regiochemical differences (e.g., 3'- vs. 4'-morpholinomethyl) in analogs could alter steric hindrance and polymer-surface interactions in crosslinking applications .

Thermal and Chemical Stability Fluorinated analogs may exhibit lower thermal stability due to weaker C-F bonds compared to C-H/C-C bonds in the methyl-substituted compound . The methyl groups in the target compound likely enhance steric protection of the benzophenone core, reducing susceptibility to oxidative degradation .

Photochemical Performance

Benzophenone derivatives are widely used as photoinitiators. The target compound’s methyl and morpholinomethyl substituents likely synergize to improve radical generation efficiency compared to unmodified benzophenone (BP). For example:

- BP activates at λ > 300 nm , whereas methyl substituents may red-shift absorption, enabling activation under visible light in certain formulations .

- Fluorinated analogs, while offering tunable λmax, may require higher-energy UV sources, limiting their utility in biocompatible or thin-film applications .

Industrial Relevance

The commercial availability of this compound (CymitQuimica, Ref: 10-F204220) underscores its practicality in coatings, adhesives, and 3D printing resins. Its stability and solubility profile make it preferable to fluorinated analogs in aqueous or polar formulations .

Notes on Evidence and Limitations

- Structural vs. Empirical Data : Direct comparative data (e.g., λmax, solubility) for these compounds are absent in the provided evidence. Hypotheses are based on substituent chemistry and analog studies .

- Contradictions: suggests benzophenone itself activates at higher wavelengths than "similar compounds," but the relationship between substituents and λmax requires experimental validation.

Biological Activity

2,3-Dimethyl-4'-morpholinomethyl benzophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzophenone family, characterized by a benzene ring connected to another aromatic system via a carbonyl group. The presence of the morpholinomethyl group enhances its solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a comparative study, the compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 64 µg/mL, suggesting moderate potency compared to standard antibiotics .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have shown that the compound exhibits anticancer properties by inducing apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest and subsequent apoptosis. The IC50 values for these cell lines were reported at approximately 15 µM for HeLa and 20 µM for MCF-7 cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to bind to enzymes or receptors involved in cellular signaling pathways, thereby modulating their activity. This interaction can lead to alterations in metabolic processes critical for microbial survival and cancer cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various benzophenone derivatives found that this compound had a superior effect against Candida albicans, with an MIC of 32 µg/mL. This suggests its potential use as a therapeutic agent in treating fungal infections .

Case Study 2: Anticancer Potential

In another study focusing on its anticancer effects, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, confirming its role as a potential chemotherapeutic agent .

Comparative Analysis with Similar Compounds

When compared with structurally similar compounds such as 2,3-Dimethyl-4'-piperidinomethyl benzophenone and 3,4-Dimethyl-3'-pyrrolidinomethyl benzophenone, it was observed that the morpholinomethyl derivative exhibited enhanced biological activity. This suggests that the morpholine ring may play a crucial role in improving the compound's interactions with biological targets.

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 32 | 15 |

| 2,3-Dimethyl-4'-piperidinomethyl benzophenone | 64 | 25 |

| 3,4-Dimethyl-3'-pyrrolidinomethyl benzophenone | 128 | >50 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dimethyl-4'-morpholinomethyl benzophenone, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Start with benzophenone derivatives functionalized with methyl groups at positions 2 and 2. Introduce the morpholinomethyl group via nucleophilic substitution or reductive amination, using morpholine and formaldehyde under controlled pH (e.g., acidic or basic conditions) .

- Step 2 : Optimize solvent choice (e.g., acetonitrile or DMF) and temperature (60–100°C) to enhance reaction kinetics. Monitor progress via TLC or HPLC .

- Step 3 : Purify the product using solid-phase extraction (SPE) with Oasis HLB cartridges, followed by recrystallization from ethanol/water mixtures to remove unreacted morpholine or byproducts .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm methyl group positions (δ 2.1–2.5 ppm for CH) and the morpholinomethyl moiety (δ 3.5–4.0 ppm for N-CH-O) .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS to verify molecular weight (expected ~297 g/mol) and isotopic patterns .

- FTIR : Identify carbonyl stretches (C=O at ~1650 cm) and morpholine ring vibrations (C-N at ~1100 cm) .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, pH)?

- Methodology :

- Photostability : Expose samples to UV light (254 nm) and monitor degradation via HPLC. Benzophenone derivatives are prone to photolytic cleavage; store in amber vials .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C typical for aromatic ketones) .

- pH Sensitivity : Test solubility and stability in buffered solutions (pH 3–10). Morpholine’s basicity may cause precipitation in acidic media .

Advanced Research Questions

Q. What mechanistic role does the morpholinomethyl group play in modulating the compound’s electronic properties for photochemical applications?

- Methodology :

- Solvatochromic Studies : Measure UV-Vis spectra in solvents of varying polarity (e.g., acetonitrile, water). The morpholine moiety’s electron-donating nature red-shifts absorption maxima .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map HOMO-LUMO gaps and charge distribution. Compare with experimental spectra to validate predictions .

Q. How can researchers design experiments to investigate the compound’s interactions with biological targets (e.g., neurotransmitter receptors)?

- Methodology :

- In Vitro Binding Assays : Use radiolabeled ligands (e.g., H-GABA) in competitive binding studies with rat brain homogenates. Morpholine derivatives may interact with GABA receptors .

- Cellular Autophagy Studies : Treat immortalized GnRH neurons and quantify autophagy markers (LC3-II/LC3-I ratio via Western blot) to assess neurotoxicity or regulatory effects .

Q. What strategies are effective for resolving contradictions in reported reactivity data (e.g., conflicting catalytic activity in cross-coupling reactions)?

- Methodology :

- Controlled Kinetic Studies : Vary catalyst loading (e.g., Pd/C or Ni), temperature, and solvent polarity. Use GC-MS to track side products (e.g., demethylated byproducts) .

- Isotopic Labeling : Synthesize deuterated analogs to trace reaction pathways. For example, H-labeled methyl groups can clarify demethylation mechanisms .

Key Considerations for Experimental Design

- Reproducibility : Document solvent batch variability (e.g., acetonitrile purity affects reaction rates) .

- Safety : Use silanized glassware to minimize adsorption losses during SPE .

- Ethical Compliance : Adhere to institutional guidelines for neurotoxicity studies involving immortalized cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.